Cas no 221030-92-8 (4-Bromo-2-ethenyl-1-fluorobenzene)

4-ブロモ-2-エテニル-1-フルオロベンゼンは、臭素とフッ素の二つのハロゲン原子、およびエテニル基を有する芳香族化合物です。分子式C8H6BrFで表され、ベンゼン環上の特定位置に置換基が配置されているため、有機合成中間体として高い有用性を示します。臭素基は求電子置換反応に、フッ素原子は電子効果や代謝安定性の向上に寄与し、エテニル基はさらに反応性を高めることが可能です。医薬品や農薬、液晶材料などの精密有機合成において、多様な誘導体合成の出発物質として利用されます。特に、ハロゲン原子の位置選択性を活かしたパラジウムカップリング反応や求核置換反応への適用性が特長です。

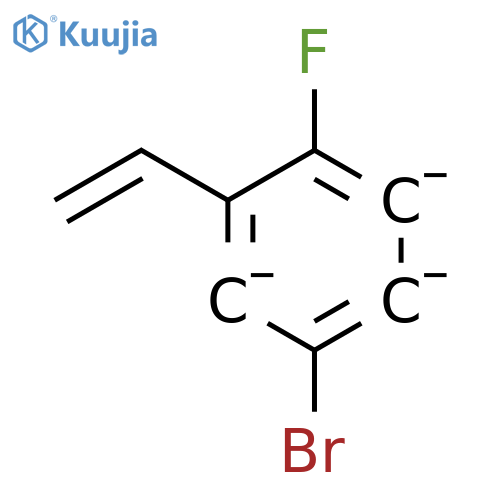

221030-92-8 structure

商品名:4-Bromo-2-ethenyl-1-fluorobenzene

CAS番号:221030-92-8

MF:C8H6BrF

メガワット:201.035645008087

MDL:MFCD20384566

CID:3161193

PubChem ID:21933983

4-Bromo-2-ethenyl-1-fluorobenzene 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-2-fluorostyrene

- 4-Bromo-2-ethenyl-1-fluorobenzene

-

- MDL: MFCD20384566

4-Bromo-2-ethenyl-1-fluorobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB531904-1 g |

5-Bromo-2-fluorostyrene; . |

221030-92-8 | 1g |

€502.80 | 2023-07-11 | ||

| Enamine | EN300-108439-5.0g |

4-bromo-2-ethenyl-1-fluorobenzene |

221030-92-8 | 95% | 5g |

$748.0 | 2023-06-10 | |

| Enamine | EN300-108439-2.5g |

4-bromo-2-ethenyl-1-fluorobenzene |

221030-92-8 | 95% | 2.5g |

$459.0 | 2023-10-27 | |

| Apollo Scientific | PC500496-250mg |

5-Bromo-2-fluorostyrene |

221030-92-8 | 250mg |

£15.00 | 2025-02-21 | ||

| 1PlusChem | 1P00I4ST-250mg |

Benzene, 4-bromo-2-ethenyl-1-fluoro- |

221030-92-8 | 250mg |

$50.00 | 2023-12-18 | ||

| A2B Chem LLC | AI45229-1g |

4-Bromo-2-ethenyl-1-fluorobenzene |

221030-92-8 | 1g |

$57.00 | 2024-04-20 | ||

| Aaron | AR00I515-500mg |

Benzene, 4-bromo-2-ethenyl-1-fluoro- |

221030-92-8 | 95% | 500mg |

$332.00 | 2025-02-14 | |

| Aaron | AR00I515-10g |

Benzene, 4-bromo-2-ethenyl-1-fluoro- |

221030-92-8 | 95% | 10g |

$1847.00 | 2023-12-15 | |

| Enamine | EN300-108439-1g |

4-bromo-2-ethenyl-1-fluorobenzene |

221030-92-8 | 95% | 1g |

$286.0 | 2023-10-27 | |

| Aaron | AR00I515-250mg |

Benzene, 4-bromo-2-ethenyl-1-fluoro- |

221030-92-8 | 95% | 250mg |

$221.00 | 2025-02-14 |

4-Bromo-2-ethenyl-1-fluorobenzene 関連文献

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

221030-92-8 (4-Bromo-2-ethenyl-1-fluorobenzene) 関連製品

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

推奨される供給者

Amadis Chemical Company Limited

(CAS:221030-92-8)4-Bromo-2-ethenyl-1-fluorobenzene

清らかである:99%

はかる:5g

価格 ($):747.0